![molecular formula C15H17IN4OSi B8446873 5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine CAS No. 927872-71-7](/img/structure/B8446873.png)
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine
Vue d'ensemble
Description
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine is a complex organic compound that features a pyrimidine core substituted with an iodo and a trimethylsilyl ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine typically involves multiple steps. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: The trimethylsilyl ethynyl group can engage in coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Trimethylsilyl iodide: Used for introducing the trimethylsilyl group.
Palladium catalysts: Commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology and Medicine:
Industry: Could be used in the development of new materials and chemical processes.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Trimethylsilyl)ethynyl]aniline: Shares the trimethylsilyl ethynyl group and is used in similar synthetic applications.
1-Iodo-2-(trimethylsilyl)acetylene: Another compound with a trimethylsilyl ethynyl group, used to study reactivity in various chemical contexts.
Uniqueness
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine is unique due to its combination of a pyrimidine core with both an iodo and a trimethylsilyl ethynyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
927872-71-7 |
|---|---|
Formule moléculaire |
C15H17IN4OSi |
Poids moléculaire |
424.31 g/mol |
Nom IUPAC |
5-[2-iodo-5-(2-trimethylsilylethynyl)phenoxy]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H17IN4OSi/c1-22(2,3)7-6-10-4-5-11(16)12(8-10)21-13-9-19-15(18)20-14(13)17/h4-5,8-9H,1-3H3,(H4,17,18,19,20) |
Clé InChI |
HRNWQNTXHWSENW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC(=C(C=C1)I)OC2=CN=C(N=C2N)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
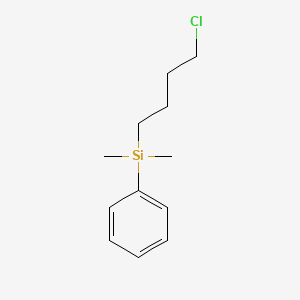
![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B8446805.png)
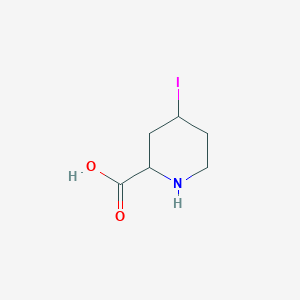
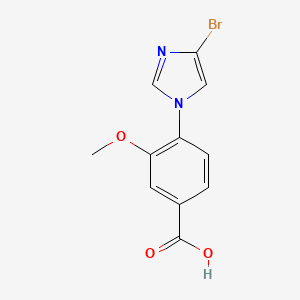
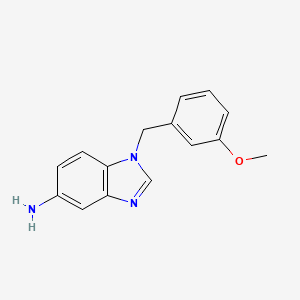
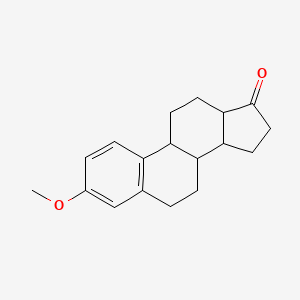
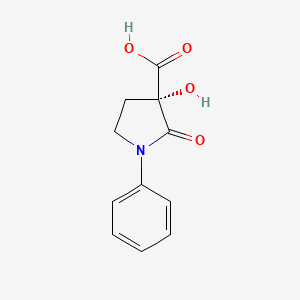
![4-(Octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)butyric acid](/img/structure/B8446864.png)
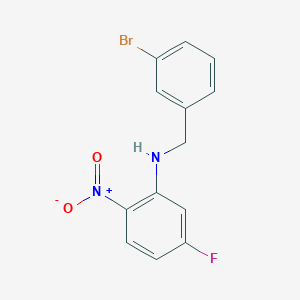
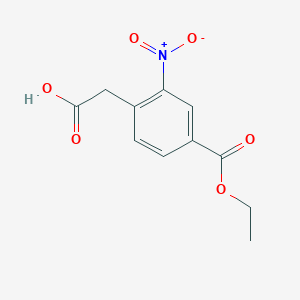
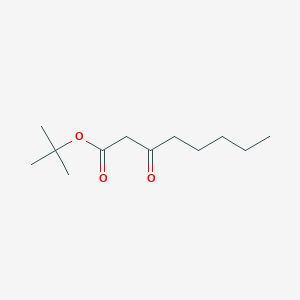
![6-Chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid ethyl ester](/img/structure/B8446893.png)
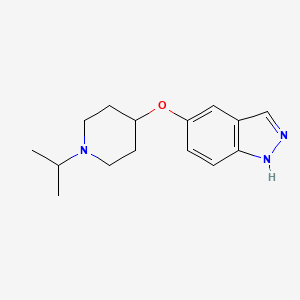
![methyl 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8446898.png)
